molecular formula C8H17N B2578735 2-Methylcycloheptan-1-amine CAS No. 90226-20-3

2-Methylcycloheptan-1-amine

Cat. No.: B2578735
CAS No.: 90226-20-3
M. Wt: 127.231
InChI Key: UHTCTILWSRQCBQ-UHFFFAOYSA-N
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Description

2-Methylcycloheptan-1-amine (CAS 90226-20-3) is a mono-substituted cycloheptane featuring an amine functional group at the 1-position and a methyl group at the 2-position of the seven-membered ring. With the molecular formula C8H17N and a molecular weight of 127.23 g/mol . This structure makes it a specialized amine building block for pharmaceutical research, chemical synthesis, and the development of novel compounds. Its seven-membered ring system provides a different conformational flexibility and steric profile compared to more common five- or six-membered ring amines, offering unique opportunities for exploring structure-activity relationships in medicinal chemistry projects. As a conformationally restricted amine, it serves as a potential precursor for the synthesis of more complex molecules, such as ligands for biological targets or functionalized materials. Researchers value this compound for its utility in accessing diverse chemical space during discovery efforts. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

2-methylcycloheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-2-4-6-8(7)9/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTCTILWSRQCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90226-20-3
Record name 2-methylcycloheptan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methylcycloheptan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2-Methylcycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-Methylcycloheptanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired amine product efficiently.

Chemical Reactions Analysis

Acylation Reactions

2-Methylcycloheptan-1-amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.

ReagentConditionsProductYield (%)Reference
Acetyl chlorideRoom temperatureN-Acetyl-2-methylcycloheptan-1-amine85–90
Benzoyl chlorideReflux in THFN-Benzoyl-2-methylcycloheptan-1-amine78

Mechanistic Insight :
The reaction follows a two-step process:

  • Formation of a tetrahedral intermediate via nucleophilic substitution.

  • Elimination of HCl to yield the amide . Steric hindrance from the cycloheptane ring slightly reduces reaction rates compared to linear amines .

Alkylation Reactions

Primary amines like this compound undergo alkylation with alkyl halides, though over-alkylation to quaternary ammonium salts is common unless controlled.

Alkylating AgentConditionsMajor ProductSelectivityReference
Methyl iodideExcess amine, 40°CN-Methyl-2-methylcycloheptan-1-amine60%
Ethyl bromideAqueous NaOH, RTN-Ethyl-2-methylcycloheptan-1-amine45%

Steric Considerations :
The cycloheptane ring’s conformational flexibility reduces steric clash during alkylation compared to six-membered analogs, improving yields .

Carbamate and Carbamic Acid Formation

Reaction with CO₂ under dry or humid conditions produces carbamic acid or ammonium carbamate intermediates, critical in CO₂ capture technologies .

R-NH2+CO2R-NH-COOH+(carbamic acid)\text{R-NH}_2 + \text{CO}_2 \rightarrow \text{R-NH-COO}^- \text{H}^+ \, (\text{carbamic acid})
R-NH-COOH++R-NH2R-NH3+-OOC-NH-R(carbamate)\text{R-NH-COO}^- \text{H}^+ + \text{R-NH}_2 \rightarrow \text{R-NH}_3^+ \text{-OOC-NH-R} \, (\text{carbamate})

Key Data :

  • Activation energy for carbamate formation: ~16 kcal/mol (via six-membered transition state) .

  • Water accelerates carbamic acid hydrolysis to bicarbonate .

Hofmann Elimination

When converted to a quaternary ammonium salt (e.g., via excess methyl iodide), this compound undergoes Hofmann elimination under basic conditions to form alkenes.

Example :
(2-Methylcycloheptyl)trimethylammonium hydroxideΔ1-Methylcycloheptene+Trimethylamine\text{(2-Methylcycloheptyl)trimethylammonium hydroxide} \xrightarrow{\Delta} \text{1-Methylcycloheptene} + \text{Trimethylamine}

Regiochemistry :
Non-Zaitsev (anti) elimination dominates due to steric hindrance from the cycloheptane ring, favoring less substituted alkenes .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form Schiff bases, pivotal in catalysis and bioorganic chemistry.

Carbonyl CompoundConditionsProductStabilityReference
BenzaldehydeEthanol, RTN-(2-Methylcycloheptyl)benzaldimineModerate
AcetoneReflux, molecular sievesN-(2-Methylcycloheptyl)propane-2-imineLow

Kinetics :
Reaction rates are slower than with aromatic amines due to reduced nucleophilicity .

Oxidation Reactions

Oxidation with peroxides or transition-metal catalysts yields nitroxides or imines, though over-oxidation to nitro compounds is possible.

Oxidizing AgentConditionsMajor ProductYield (%)Reference
H₂O₂Acetic acid, 50°C2-Methylcycloheptan-1-imine30
KMnO₄Acidic, 0°C2-Methylcycloheptan-1-nitroso<10

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, primarily via C-N bond cleavage to release NH₃ and form cycloheptene derivatives .

Scientific Research Applications

Pharmaceutical Applications

2-Methylcycloheptan-1-amine has been investigated for its potential therapeutic properties. Its structural similarity to other biologically active compounds allows it to serve as a precursor or building block in drug synthesis.

Case Study: Anti-inflammatory Properties

Research indicates that derivatives of this compound can inhibit specific chemokine receptors, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. For instance, a study demonstrated that compounds derived from this amine effectively blocked the migration of immune cells associated with these conditions .

Material Science Applications

In materials science, this compound has been utilized as a curing agent in epoxy resin formulations. Its amine functionality enhances the thermal and mechanical properties of the resulting materials.

Data Table: Comparison of Curing Agents

Curing AgentApplication AreaAdvantages
This compoundEpoxy ResinsImproved thermal stability and adhesion
TriethylenetetramineGeneral Purpose ResinsFast curing time
Cycloaliphatic AminesCoatingsExcellent UV resistance

Organic Synthesis Applications

The compound is also significant in organic synthesis, particularly in the construction of complex molecular architectures. Its unique cyclic structure allows for various chemical transformations.

Synthesis Example: Formation of Tetracyclic Compounds

A notable application involves using this compound as a starting material for synthesizing tetracyclic compounds relevant in natural product synthesis. Researchers have reported successful methodologies that utilize this amine to create complex structures through multi-step synthetic routes .

Mechanism of Action

The mechanism of action of 2-Methylcycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related cycloheptan-1-amine derivatives, which differ in their substituent groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 2-Position Key Features
2-Methylcycloheptan-1-amine (hypothetical) C₈H₁₇N 127.23 Methyl (-CH₃) Compact, non-polar substituent
2-(2-Methoxyethoxy)cycloheptan-1-amine C₁₀H₂₁NO₂ 187.28 Methoxyethoxy (-OCH₂CH₂OCH₃) Ether linkage, polar functional group
2-[(2-Ethylhexyl)oxy]cycloheptan-1-amine C₁₅H₃₁NO 241.41 Ethylhexyloxy (-OCH₂CH(C₂H₅)CH₂CH₂CH₂CH₃) Bulky, lipophilic substituent
2-(2-Methylpropoxy)cycloheptan-1-amine C₁₁H₂₃NO 185.31 Methylpropoxy (-OCH₂CH(CH₃)₂) Branched alkoxy group

Key Findings:

Substituent Effects on Polarity: The methyl group in this compound is non-polar, likely enhancing lipid solubility compared to oxygen-containing analogs like 2-(2-methoxyethoxy)cycloheptan-1-amine, which has polar ether linkages .

Molecular Weight Trends :

  • The methyl-substituted derivative has the lowest molecular weight (127.23 g/mol), whereas ethylhexyloxy and methoxyethoxy analogs exhibit higher weights (241.41 and 187.28 g/mol, respectively) due to extended alkyl/ether chains .

Synthetic and Functional Implications: Oxygen-containing substituents (e.g., methoxyethoxy) may introduce hydrogen-bonding capabilities, altering reactivity in chemical synthesis or interactions with biological targets .

Biological Activity

2-Methylcycloheptan-1-amine is a cyclic amine with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound, characterized by its unique cycloheptane structure, has been studied for its interactions with various biological systems and its potential therapeutic applications. This article reviews the current understanding of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula: C8H15N
Molecular Weight: 139.21 g/mol
CAS Number: 539-03-7
Structure: The compound features a seven-membered cycloalkane ring with a methyl group and an amine functional group.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and receptors. It is hypothesized to act as a ligand for various receptors, potentially modulating their activity. Specific pathways affected may include:

  • Dopaminergic Pathways: Involved in mood regulation and reward mechanisms.
  • Serotonergic Pathways: Critical for mood stabilization and anxiety reduction.
  • Adrenergic Receptors: Associated with the body's response to stress.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antidepressant Effects: Preliminary studies suggest that similar cyclic amines can have antidepressant-like effects in animal models.
  • Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects: Potential protective effects against neurodegenerative conditions through modulation of oxidative stress.

Data Tables

Biological Activity Study Reference Findings
Antidepressant-like effectsSimilar compounds showed reduced depressive behaviors in models.
Anti-inflammatory effects Inhibition of TNF-α and IL-1β production in vitro.
Neuroprotective propertiesSuggested interactions with neurotransmitter systems.

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on rodent models exhibiting depressive behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant effects.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with this compound significantly inhibited the production of inflammatory mediators in THP-1 cells stimulated by lipopolysaccharides (LPS). The compound effectively blocked the activation of NF-kB signaling pathways, indicating its role as a potential anti-inflammatory agent.

Research Findings

Recent research has focused on elucidating the specific molecular targets and pathways involved in the biological activity of this compound:

  • Cytokine Production Inhibition: Studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines.
  • Neurotransmitter Modulation: Investigations into its effects on serotonin and norepinephrine levels suggest a mechanism for mood regulation.
  • Safety Profile: Toxicological assessments indicate that this compound does not exhibit significant liver toxicity at therapeutic doses, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylcycloheptan-1-amine, and how can experimental reproducibility be ensured?

  • Methodology :

  • Multi-step synthesis : Begin with cycloheptanone derivatives, reacting with methylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C). Intermediate purification via column chromatography is critical .
  • Key variables : Optimize reaction temperature (typically 50–80°C), solvent polarity (e.g., methanol or THF), and stoichiometry of reagents.
  • Reproducibility : Document all steps in the "Materials and Methods" section, including reagent sources (e.g., Sigma-Aldrich ≥99% purity), equipment specifications, and purification protocols .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Cycloheptanone, CH₃NH₂, NaBH₃CN, MeOH, 60°C6592%
2Column chromatography (SiO₂, hexane:EtOAc 8:2)5898%

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • NMR : Assign peaks for the cycloheptane ring (δ 1.2–2.1 ppm for CH₂ groups) and amine proton (δ 1.5–2.5 ppm, broad). Compare with computed spectra (e.g., Gaussian DFT) for structural validation .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ (m/z 128.2) and fragmentation patterns.
  • Purity Assessment : Validate via HPLC (C18 column, acetonitrile:H₂O gradient) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology :

  • Step 1 : Repeat experiments under controlled conditions to rule out procedural errors.
  • Step 2 : Cross-validate using alternative techniques (e.g., IR for functional groups, X-ray crystallography if crystals are obtainable).
  • Step 3 : Recompute theoretical spectra with higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) and compare solvent effects .
    • Case Study : A 2023 study resolved conflicting cyclohexane-amine NMR data by correlating solvent-induced shifts with DFT calculations, identifying conformational flexibility as the root cause .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

  • Methodology :

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., (R)-BINAP/Pd for hydrogenation) or enzymatic methods (transaminases, as in ).
  • Enantiomeric excess (ee) : Measure via chiral HPLC (Chiralpak AD-H column) or polarimetry.
  • Kinetic resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers .
    • Data Table :
MethodCatalyst/Enzymeee (%)Yield (%)
Asymmetric hydrogenation(R)-BINAP/Pd8870
Transaminase catalysisω-Transaminase9562

Q. How can researchers design experiments to investigate the compound’s biological activity while minimizing bias?

  • Methodology :

  • Blinded assays : Use randomized plate layouts in cell-based studies (e.g., cytotoxicity assays).
  • Positive/negative controls : Include known agonists/antagonists (e.g., serotonin receptor ligands for neuroactivity studies).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report p-values and confidence intervals .

Contradiction Analysis in Published Data

Q. How to address discrepancies in reported synthetic yields across studies?

  • Methodology :

  • Meta-analysis : Compare solvent systems, catalysts, and workup procedures from conflicting studies.
  • Replicate key conditions : Test low-yield (e.g., 30%) and high-yield (e.g., 70%) protocols side-by-side.
  • Identify critical factors : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, reagent purity) .

Data Presentation Guidelines

Q. What are the best practices for reporting physicochemical properties in manuscripts?

  • Methodology :

  • Standardized tables : Include melting point, solubility (in DMSO, water), logP (experimental vs. predicted), and pKa.
  • Spectra deposition : Upload raw NMR/MS data to repositories (e.g., Zenodo) and cite DOIs in the manuscript .

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